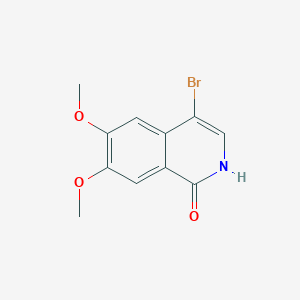

4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one

Description

Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Organic Synthesis

The isoquinoline scaffold, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active molecules, including many natural alkaloids found in tropical plants. nih.gov The planar ring system and the potential for substitution at various positions allow for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nbinno.com

Derivatives of isoquinoline have demonstrated a vast array of pharmacological activities, making them indispensable templates for drug discovery. nih.govrsc.org These activities span numerous therapeutic areas, including:

Anticancer nih.govnumberanalytics.com

Antimicrobial nih.govwisdomlib.org

Anti-inflammatory nih.govwisdomlib.org

Antiviral wisdomlib.org

Neuroprotective numberanalytics.com

Antidepressant nih.gov

The structural diversity and therapeutic importance of isoquinoline-based molecules have spurred intense interest among synthetic organic and medicinal chemists. rsc.org Consequently, there is a continuous effort to develop efficient and sustainable methods for constructing isoquinoline frameworks and their derivatives. nih.govmdpi.com At least 38 therapeutic drugs based on the isoquinoline scaffold are currently in clinical application or trials, underscoring the scaffold's critical role in the development of new medicines. nih.govbenthamdirect.com

Overview of 4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one as a Key Structure in Chemical Research

4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one is a specific derivative that combines several key structural features, making it a valuable building block in synthetic chemistry. The core of the molecule is the isoquinolin-1(2H)-one, or isoquinolinone, structure. The bromine atom at the 4-position serves as a versatile functional handle. Halogen atoms, particularly bromine, are frequently introduced into heterocyclic systems to allow for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This facilitates the introduction of a wide range of functional groups, which is a crucial strategy in drug discovery. researchgate.net

The two methoxy (B1213986) groups at the 6- and 7-positions are also significant. This substitution pattern is found in numerous biologically active natural products and synthetic compounds, particularly within the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) class of alkaloids. mdpi.comnih.gov These groups can influence the molecule's electronic properties and its ability to interact with biological targets. Given these features, 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one is primarily valued as a key intermediate for the synthesis of more complex, functionalized isoquinoline and isoquinolinone derivatives for evaluation in pharmaceutical and biological research. lookchem.com

Below is a table detailing the chemical properties of 4-bromo-6,7-dimethoxyquinoline, a closely related quinoline analogue, which provides insight into the general physical characteristics of such a scaffold.

| Property | Value |

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| Boiling Point | 359.2 °C at 760 mmHg |

| Flash Point | 171 °C |

| Density | 1.481 g/cm³ |

| LogP | 3.01450 |

| Data for the related compound 4-bromo-6,7-dimethoxyquinoline. lookchem.com |

Historical Context of Isoquinolinone Derivatives in Scientific Inquiry

The scientific journey of isoquinolines began with the isolation of the parent compound, isoquinoline, from coal tar in 1885. wisdomlib.org The late 19th and early 20th centuries saw the development of foundational synthetic methods for creating the isoquinoline core, such as the Bischler–Napieralski (1893) and Pictet–Spengler (1911) reactions, which are still in use today. mdpi.com

Initially, research focused heavily on isoquinoline alkaloids isolated from natural sources, such as papaverine (B1678415) and morphine, which contain the isoquinoline core structure. researchoutreach.org Over time, the focus expanded to include the synthesis and study of isoquinolinone derivatives. The discovery of the diverse biological activities associated with this class of compounds propelled them into the forefront of medicinal chemistry. Modern research has shifted towards developing highly selective and efficient synthetic routes to produce functionalized isoquinolinones. For example, palladium-catalyzed electrocyclic reactions have been developed for the selective synthesis of 4-bromoisoquinolones, highlighting the ongoing innovation in the field. researchgate.net This evolution from the study of natural products to sophisticated synthetic design showcases the enduring importance of isoquinolinone derivatives in scientific research.

Scope and Objectives of Academic Research on 4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one

Academic and industrial research centered on 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one primarily focuses on its utility as a synthetic intermediate. The main objectives of this research can be categorized as follows:

Development of Novel Synthetic Methodologies: A key objective is to use this compound as a platform to explore and develop new chemical reactions. The reactive bromine atom allows it to be a test substrate for novel cross-coupling methods, enabling the synthesis of libraries of 4-substituted isoquinolinones with high efficiency and selectivity. researchgate.net

Scaffold for Medicinal Chemistry and Drug Discovery: The compound serves as a foundational scaffold for the synthesis of novel, more complex molecules with potential therapeutic applications. lookchem.com Researchers aim to build upon its structure to create derivatives that can be screened for various biological activities, such as kinase inhibition or receptor modulation. researchoutreach.org The 6,7-dimethoxy substitution pattern makes it a particularly interesting starting point for compounds targeting neurological or cardiovascular diseases. mdpi.com

Generation of Chemical Probes and Tools: In chemical biology, derivatives synthesized from 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one can be used as molecular probes to study biological processes. lookchem.com By attaching fluorescent tags or other reporter groups via the 4-position, researchers can create tools to investigate the function and localization of specific proteins or enzymes within cells.

The table below summarizes the broad range of biological activities associated with the general isoquinoline scaffold, which motivates the synthesis of new derivatives from building blocks like 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Neuroprotective | Neurology |

| Antidepressant | Psychiatry |

| This table represents activities reported for the broader class of isoquinoline derivatives. nih.govwisdomlib.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

4-bromo-6,7-dimethoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H10BrNO3/c1-15-9-3-6-7(4-10(9)16-2)11(14)13-5-8(6)12/h3-5H,1-2H3,(H,13,14) |

InChI Key |

VHOAOBVDTWORLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CNC2=O)Br)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques Applied to 4 Bromo 6,7 Dimethoxyisoquinolin 1 2h One

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm). This accuracy allows for the determination of a unique molecular formula. For the target compound, HRMS would be used to find the experimental mass of the protonated molecule [M+H]⁺ and match it to the calculated theoretical mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent peaks (M and M+2), providing further confirmation of the presence of a single bromine atom in the structure.

Table 2: HRMS Data for 4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight | 284.11 g/mol |

| Ion | [M+H]⁺ |

| Calculated m/z | 283.9866 (for ⁷⁹Br), 285.9845 (for ⁸¹Br) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one would display characteristic absorption bands that confirm its structural features. A strong absorption band for the amide carbonyl (C=O) group, typically around 1650-1680 cm⁻¹, would be a prominent feature. Other significant peaks would include the N-H stretching of the amide, C-H stretches for the aromatic and methoxy (B1213986) groups, C=C stretching for the aromatic rings, and C-O stretching for the ether linkages of the methoxy groups.

Table 3: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1050 - 1250 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a single crystal. nih.govnih.gov If a suitable crystal of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one can be grown, this technique can unambiguously confirm its connectivity and stereochemistry. Furthermore, it reveals detailed information about bond lengths, bond angles, and torsional angles. Analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, or π-π stacking between the aromatic isoquinolinone rings, which govern the solid-state architecture. nih.gov

Chromatographic Methods in Purity Assessment

Chromatographic techniques are vital for the separation, purification, and purity assessment of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. nih.gov The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, often a mixture like ethyl acetate (B1210297) and hexane. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. nih.govnih.govresearchgate.net Using a reverse-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a sharp, single peak at a specific retention time would indicate a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While potentially requiring derivatization to increase volatility, this method is useful for identifying and quantifying volatile impurities in a sample.

Table 4: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, purity check |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water | High-resolution purity determination |

| GC-MS | Capillary Column | Inert Carrier Gas (e.g., He) | Separation and identification of volatile components |

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to investigate the stereochemistry of chiral molecules. saschirality.orgnih.gov A molecule is chiral if its mirror image is non-superimposable. saschirality.org

4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one is an achiral molecule. Its structure possesses a plane of symmetry that bisects the molecule, and it lacks any stereogenic centers (chiral carbons). Because the molecule does not have enantiomers, it does not exhibit optical activity. researchgate.net Therefore, chiroptical spectroscopy is not an applicable or necessary technique for the stereochemical characterization of this specific compound.

Computational and Theoretical Investigations on 4 Bromo 6,7 Dimethoxyisoquinolin 1 2h One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecules, such as 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one, to a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

In a hypothetical molecular docking study, 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one would be docked into the active site of a selected protein target. The choice of target would be based on the therapeutic area of interest. For instance, if the compound is being investigated as an anticancer agent, a relevant kinase or other enzyme implicated in cancer progression would be chosen.

The docking process would generate a series of possible binding poses, each with an associated binding energy score. These scores provide an estimation of the binding affinity, with lower (more negative) values generally indicating a more favorable interaction. The analysis of the best-scoring poses would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, studies on similar quinoline (B57606) and isoquinoline (B145761) derivatives often show interactions with key residues in the ATP-binding pocket of kinases.

Table 1: Hypothetical Binding Affinities and Interacting Residues for 4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one with a Generic Kinase Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.9 | Asp161, Phe162, Val45 | Hydrogen Bond, Pi-Stacking |

| Kinase C | -9.1 | Met102, Cys105, Thr106 | Hydrophobic, Hydrogen Bond |

Note: The data in this table is illustrative and not based on experimental or published results for 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one were part of a larger chemical library, its predicted binding affinity and interaction profile would be compared to those of other compounds in the library.

This process would help in identifying it as a potential "hit" or lead compound for further development. Conversely, if 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one were used as a reference compound, virtual screening could identify other molecules with similar or better-predicted binding properties, potentially leading to the discovery of novel and more potent drug candidates.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules.

Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbital Analysis (e.g., DFT studies)

A DFT study of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one would provide insights into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from these calculations, providing a theoretical basis for understanding how the molecule might interact with biological macromolecules.

Table 2: Hypothetical DFT-Calculated Properties for 4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

Note: The data in this table is illustrative and not based on experimental or published results for 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one would involve identifying the molecule's most stable three-dimensional shapes. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the compound over time, both in isolation and in complex with a protein target.

MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can help to refine the binding poses obtained from molecular docking and provide a more accurate estimation of the binding free energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.